molecular formula C31H32N4O6S2 B2926639 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE CAS No. 321555-65-1

4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE

Cat. No.: B2926639
CAS No.: 321555-65-1
M. Wt: 620.74
InChI Key: PVIYTYAZBDOWCJ-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its multiple dimethylsulfamoyl groups and benzamide structure

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps include:

    Formation of Intermediate Benzamides: This involves the reaction of benzoyl chloride with dimethylsulfamide under controlled conditions.

    Coupling Reactions: The intermediate benzamides are then coupled with appropriate phenyl derivatives using catalysts such as palladium or copper.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLSULFAMOYL)BENZAMIDE: A simpler analog with fewer functional groups.

    N-(4-BENZAMIDO)PHENYL]BENZAMIDE: Lacks the dimethylsulfamoyl groups.

    4-(DIMETHYLSULFAMOYL)PHENYL]BENZAMIDE: Contains a single dimethylsulfamoyl group.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6S2/c1-34(2)42(38,39)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)43(40,41)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIYTYAZBDOWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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